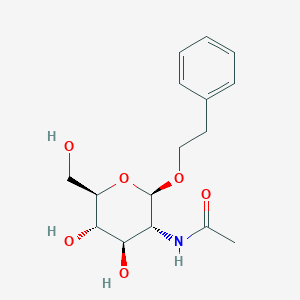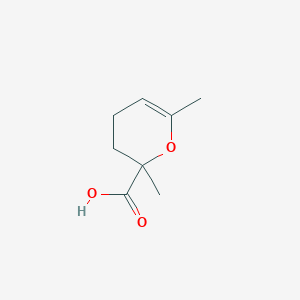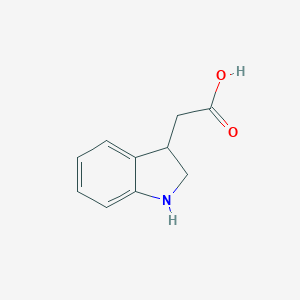
2-(Indolin-3-yl)acetic acid
描述
2-(Indolin-3-yl)acetic acid is a compound that contains an indole nucleus, which is an important element of many natural and synthetic molecules with significant biological activity . The indole nucleus is a key component of many bioactive aromatic compounds and has been found in many important synthetic drug molecules . The indole nucleus is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Synthesis Analysis
The synthesis of 2-(Indolin-3-yl)acetic acid involves the reaction of indole-3-acetic acid (1) with thionyl chloride, which affords 2-(1H-indol-3-yl)acetyl chloride (2). This compound is then treated with aniline and various substituted anilines through a base condensation reaction to obtain the respective indole-3-acetic acid derivatives .
Molecular Structure Analysis
The molecular structure of 2-(Indolin-3-yl)acetic acid is characterized by the presence of an indole nucleus. The indole nucleus is an important heterocyclic system that provides the skeleton to many bioactive compounds . The structure of 2-(Indolin-3-yl)acetic acid is characterized by the presence of a carboxylic acid group attached to the indole nucleus .
Chemical Reactions Analysis
The chemical reactions involving 2-(Indolin-3-yl)acetic acid are characterized by the acetic acid-promoted reaction of 3-hydroxy-3-(indol-3-yl)indolin-2-ones and mercapto-substituted β-enamino esters. This reaction results in two diastereoisomeric 3,3-disubstituted oxindoles .
科学研究应用
Synthesis and Chemical Transformations
- 2-(Indolin-3-yl)acetic acid has been utilized in the synthesis of various pharmaceutically interesting compounds, such as 3,3-bis(indol-3-yl)indolin-2-ones and 2,2-bis(indol-3-yl)acenaphthylen-1(2H)-one derivatives. These compounds are produced using eco-friendly methods, highlighting the importance of 2-(Indolin-3-yl)acetic acid in green chemistry (Brahmachari & Banerjee, 2014).
Biological and Environmental Research
- In biological studies, 2-(Indolin-3-yl)acetic acid is a key component in the biosynthesis of the plant hormone indole-3-acetic acid (IAA), which plays a crucial role in plant growth and development. Research has shown that gene 2 from the T region of Ti plasmids codes for an enzyme that converts indole-3-acetamide into IAA, demonstrating the significance of 2-(Indolin-3-yl)acetic acid in plant biology (Schröder et al., 1984).
Medical and Pharmaceutical Research
In the medical field, 2-(Indolin-3-yl)acetic acid derivatives are investigated for their potential in treating various diseases. For instance, certain derivatives have shown antibacterial activities comparable to standard drugs like Ciprofloxacin and have demonstrated moderate to weak anti-enzymatic potentials against enzymes such as α-Glucosidase and Butyrylcholinesterase (Rubab et al., 2017).
Additionally, 2-(Indolin-3-yl)acetic acid is a precursor in the synthesis of novel research tools for biochemical studies. Its derivatives have been used to create immobilized and carrier-linked forms of IAA and its conjugates with biochemical tags or molecular probes, enhancing the understanding of IAA's role in plants and other organisms (Ilić et al., 2005).
Moreover, 2-(Indolin-3-yl)acetic acid derivatives are significant in HIV-1 research. They have been identified as allosteric integrase inhibitors that block multiple steps of HIV-1 integration, showcasing the compound's potential in developing antiretroviral therapies (Kessl et al., 2012).
Agriculture and Plant Science
The presence of 2-(Indolin-3-yl)acetic acid in certain organisms, like Sulfolobus acidocaldarius, is notable for its high concentration compared to typical plant extracts. This finding suggests a unique role of this compound in different biological systems (White, 1987).
2-(Indolin-3-yl)acetic acid analogues have been synthesized and evaluated for their antioxidant properties. This research contributes to the understanding of the structure-activity relationship in antioxidants, potentially leading to the development of new therapeutic agents (Naik et al., 2011).
未来方向
The future directions for research on 2-(Indolin-3-yl)acetic acid could involve further studies on its biosynthesis, as well as its role in growth, development, and plant interactions . Additionally, more research could be conducted to explore its diverse biological activities and its potential for newer therapeutic possibilities .
属性
IUPAC Name |
2-(2,3-dihydro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBPCLVYRILLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403918 | |
| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Indolin-3-yl)acetic acid | |
CAS RN |
13083-41-5 | |
| Record name | (2,3-Dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



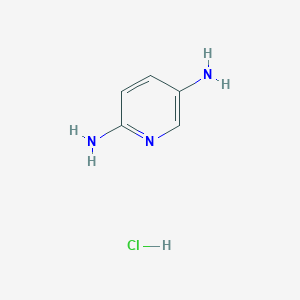
![(R)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide](/img/structure/B175469.png)
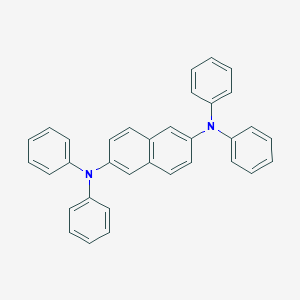
![3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B175471.png)
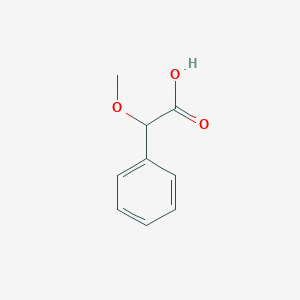
![3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B175475.png)
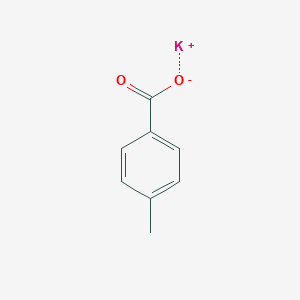

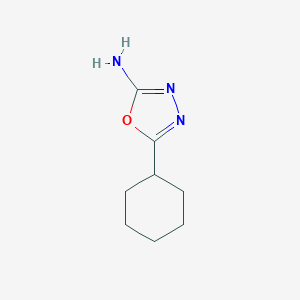

![1-{[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B175493.png)
